7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-amine is a heterocyclic compound that belongs to the class of pyrroloquinolines. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]quinoline core with a methyl group at the 7th position and an amine group at the 1st position. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a diketene-based reaction can be employed, where diketene, isatin, and primary amines react in ethanol in the presence of pyrazole as a promoter . This method is advantageous due to its operational simplicity, mild conditions, and good atom economy.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce dihydroquinoline derivatives.
Scientific Research Applications
7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 7-Isopropyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-amine
- 7-Iodo-2,3-dihydropyrrolo[2,3-b]quinolin-1-amine
- 7-Bromo-2,3-dihydropyrrolo[2,3-b]quinolin-1-amine
Uniqueness
7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 7th position and the amine group at the 1st position can significantly impact its interaction with molecular targets and its overall properties .
Properties
IUPAC Name |
7-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-8-2-3-9-7-10-4-5-15(13)12(10)14-11(9)6-8/h2-3,6-7H,4-5,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJNOWMLXMPTLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC3=C(CCN3N)C=C2C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.